Liver of sulfur

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

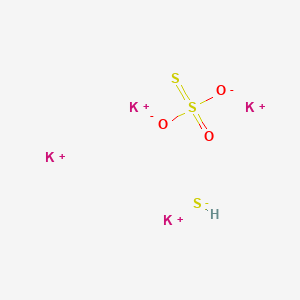

HK4O3S3+ |

|---|---|

Molecular Weight |

301.6 g/mol |

IUPAC Name |

tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |

InChI |

InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |

InChI Key |

LBOBJZFANBWPPF-UHFFFAOYSA-K |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Liver of Sulfur

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver of sulfur, known in pharmacopeial contexts as sulfurated potash, is not a discrete chemical compound but rather a complex and variable mixture of potassium-sulfur compounds.[1][2] This technical guide provides a detailed examination of its chemical composition, methods for its synthesis and analysis, and the chemical transformations it undergoes. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this historically significant and industrially relevant chemical mixture. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using Graphviz (DOT language) to facilitate comprehension.

Chemical Composition

This compound is primarily composed of potassium polysulfides (K₂Sₓ, where x is typically 3, 4, or 5) and potassium thiosulfate (B1220275) (K₂S₂O₃).[1][2] It may also contain potassium sulfide (B99878) (K₂S) and potassium bisulfide (KSH).[1] The exact composition of this compound can vary significantly depending on the method of preparation, the ratio of reactants, and the conditions of storage.[2]

Quantitative Composition

The United States Pharmacopeia (USP) specifies that sulfurated potash must contain not less than 12.8% sulfur in the form of sulfide.[3][4] Commercial products exhibit a range of compositions, with some examples provided in the table below.

| Component | Typical Percentage Range (%) | Notes |

| Potassium Polysulfides (as K₂Sₓ) | 25 - 40 | The value for K₂S₃ is reported by one manufacturer. |

| Potassium Thiosulfate (K₂S₂O₃) | 60 - 75 | A major component of the mixture. |

| Total Sulfide (as S) | > 12.8 | As per USP standard. |

Note: The percentages can vary, and the table represents data from available commercial and pharmacopeial sources.

Chemical Synthesis and Decomposition

The synthesis of this compound involves the reaction of a potassium source, typically potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), with elemental sulfur (S₈). The reaction is a complex redox process where sulfur is both oxidized and reduced.

Synthesis Pathway

The general reaction for the formation of this compound can be represented as follows:

3K₂CO₃ + 8S → 2K₂S₃ + K₂S₂O₃ + 3CO₂

This reaction is typically carried out by heating the reactants. The resulting product is a fused, dark brown, liver-colored mass, from which the substance derives its name.

Caption: Synthesis of this compound.

Decomposition Pathway

This compound is unstable and decomposes upon exposure to air, moisture, and light. The primary decomposition products are potassium carbonate and potassium sulfate (B86663), which are inactive for the typical applications of this compound.

Caption: Decomposition of this compound.

Experimental Protocols

Synthesis of this compound (Lab Scale)

Materials:

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sulfur (S), powder

-

Crucible, porcelain

-

Bunsen burner or furnace

-

Stirring rod, ceramic or glass

Procedure:

-

Thoroughly mix 2 parts by weight of potassium carbonate with 1 part by weight of sulfur powder.

-

Place the mixture in a porcelain crucible.

-

Gently heat the crucible with a Bunsen burner or in a furnace. The mixture will darken and effervesce as carbon dioxide is released.

-

Continue heating until the effervescence ceases and the mixture melts into a dark, reddish-brown liquid.

-

Carefully pour the molten mass onto a clean, dry ceramic tile or stone slab and allow it to cool in a desiccator to prevent moisture absorption.

-

Once cooled, the solid mass can be broken into smaller pieces and stored in a tightly sealed, light-resistant container.

Assay for Sulfide Content in Sulfurated Potash (USP Method)

This method determines the total amount of sulfur present in the form of sulfides.

Reagents:

-

Cupric sulfate solution (1 in 20): Dissolve 5 g of cupric sulfate (CuSO₄·5H₂O) in 100 mL of water.

-

Hydrochloric acid, 0.25 N

Procedure:

-

Grind 10 to 15 pieces of sulfurated potash to a fine powder.

-

Accurately weigh about 1 g of the powder and dissolve it in 50 mL of water in a 250-mL beaker.

-

Filter the solution if necessary and wash or dilute with water to a final volume of 75 mL.

-

With constant stirring, add 50 mL of the cupric sulfate solution. A precipitate of cupric sulfide (CuS) will form.

-

Allow the mixture to stand for 10 minutes with occasional stirring.

-

Filter the precipitate through a retentive filter paper.

-

Wash the precipitate with 200 mL of 0.25 N hydrochloric acid.

-

Transfer the filter paper and precipitate to a tared crucible.

-

Ignite the crucible at 1000 °C for 1 hour. This converts the cupric sulfide to cupric oxide (CuO).

-

Cool the crucible in a desiccator and weigh.

-

The weight of the cupric oxide obtained, multiplied by 0.4030, gives the weight of sulfur (as sulfide) in the original sample.[3][4]

Assay for Thiosulfate Content (Iodometric Titration)

This method can be used to determine the amount of potassium thiosulfate in the mixture. Sulfides will interfere with this titration, so they must be removed first.

Reagents:

-

Standardized 0.1 N Iodine solution

-

Starch indicator solution

-

Zinc acetate (B1210297) solution (10% w/v)

-

Acetic acid, glacial

Procedure:

-

Accurately weigh about 0.5 g of the powdered this compound and dissolve it in 50 mL of deoxygenated water.

-

Add zinc acetate solution to precipitate the sulfides as zinc sulfide (ZnS).

-

Filter the mixture to remove the ZnS precipitate.

-

Acidify the filtrate with a few drops of glacial acetic acid.

-

Titrate the solution with the standardized 0.1 N iodine solution, adding a few drops of starch indicator near the endpoint.

-

The endpoint is reached when the solution turns a persistent blue-black color.

-

The volume of iodine solution used is proportional to the amount of thiosulfate in the sample.

Analytical Workflow

The chemical analysis of this compound requires a multi-step approach to quantify its major components. The following diagram illustrates a typical workflow.

Caption: Analytical Workflow for this compound.

Conclusion

This compound is a chemically complex mixture with a composition that is inherently variable. Its utility in various applications is derived from the synergistic actions of its primary components, potassium polysulfides and potassium thiosulfate. A thorough understanding of its chemical nature, methods of synthesis, and appropriate analytical techniques is crucial for its effective and consistent use in research and development. The protocols and data presented in this guide provide a foundational understanding for professionals working with this versatile sulfur-based reagent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Potassium Polysulfide

Abstract

Potassium polysulfides (K₂Sₓ, where x ranges from 2 to 6) are a class of inorganic compounds that have garnered significant interest due to their diverse applications, most notably as a key component in high-energy potassium-sulfur (K-S) batteries.[1][2] Their unique electrochemical properties, solubility, and reactivity also make them relevant in chemical synthesis and agriculture.[1] This technical guide provides a comprehensive overview of the primary synthesis methods and characterization techniques for potassium polysulfides. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to elucidate the core processes involved in their study.

Introduction

Potassium polysulfides are members of the alkali metal polysulfide family, characterized by chains of sulfur atoms with the general formula Sₓ²⁻.[1] Unlike the often unstable intermediates in lithium-sulfur systems, potassium polysulfides form a series of stable phases (K₂Sₙ where n = 1-6), which allows for the individual investigation of each species.[3] This stability is crucial for understanding the complex electrochemical mechanisms in K-S batteries.[3] The properties and composition of potassium polysulfides can be tailored by controlling the synthesis conditions, leading to either crystalline or amorphous structures.[1] A thorough understanding of their synthesis and characterization is fundamental for optimizing their performance in various applications.

Synthesis of Potassium Polysulfides

Several methods are employed for the synthesis of potassium polysulfides, ranging from direct reactions in aqueous solutions to electrochemical methods. The choice of method influences the distribution of polysulfide chain lengths (the value of 'x' in K₂Sₓ) and the purity of the final product.

Reaction of Potassium Hydroxide (B78521) with Elemental Sulfur

This is one of the most common and fundamental methods for producing a mixture of potassium polysulfides.[1] The reaction involves the disproportionation of sulfur in a potassium hydroxide solution.

Experimental Protocol:

-

A solution of potassium hydroxide (KOH) is prepared in water.[4]

-

Elemental sulfur (S) powder is gradually added to the KOH solution while stirring.[4][5]

-

The reaction is exothermic, so the temperature is typically controlled to remain below 100-110°C to prevent the degradation of the product.[4] This can be achieved by controlling the rate of sulfur addition or by using a cooling jacket.[6]

-

The mixture is heated (e.g., at 80°C) and stirred until all the sulfur has dissolved, resulting in a dark-colored potassium polysulfide solution.[6][7]

-

The molar ratio of sulfur to KOH is a critical parameter that can be adjusted to target specific polysulfide formulations.[4][8] The general reaction is: 6KOH + (2n+2)S → 2K₂Sₙ + K₂S₂O₃ + 3H₂O.[1]

Reaction of Potassium Metal with Elemental Sulfur

This method is often used for preparing polysulfide catholytes for battery research, allowing for precise control over the stoichiometry in an anhydrous environment.

Experimental Protocol:

-

An electrolyte solution is prepared in an inert atmosphere (e.g., an argon-filled glove box) by dissolving a potassium salt such as 0.5 M potassium bis(trifluoromethanesulfonyl)imide (KTFSI) in a suitable solvent like diethylene glycol dimethyl ether (DEGDME).[9]

-

Small pieces of potassium metal and elemental sulfur are added to the electrolyte in the desired molar ratio (K:S of 2:1 for K₂S, 2:3 for K₂S₃, etc.).[9]

-

The mixture is stirred continuously at room temperature for approximately 24 hours.[9]

-

The reaction is complete when no residual potassium metal or sulfur is visible, resulting in a homogenous, typically dark-red, K₂Sₓ-containing electrolyte.[9]

Direct Reaction of K₂S with Sulfur

For creating specific polysulfides, potassium sulfide (B99878) (K₂S) can be directly reacted with a stoichiometric amount of sulfur.

Experimental Protocol:

-

High purity K₂S and elemental sulfur are weighed in the desired molar ratio to yield the target compound (e.g., K₂S₄, K₂S₅).[10]

-

The reactants are intimately mixed in a glass ampule.[10]

-

The ampule is sealed under vacuum and heated to allow the components to react.[10]

-

The resulting polysulfides are then characterized to confirm their stoichiometry.[10]

Characterization of Potassium Polysulfides

A multi-technique approach is necessary to fully characterize the structural, thermal, and electrochemical properties of potassium polysulfides.

X-ray Diffraction (XRD)

XRD is essential for determining the crystal structure and phase purity of solid potassium polysulfide samples. It can distinguish between different crystalline forms of K₂Sₓ and identify amorphous content.[1][10] For instance, K₂S is known to crystallize in a cubic structure.[1]

Experimental Protocol:

-

A powdered sample of the synthesized potassium polysulfide is prepared.

-

The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.[9]

-

Data is collected over a 2θ range, for example, from 10° to 80°.[9]

-

The resulting diffraction pattern is compared with reference data from crystallographic databases to identify the phases present.[10]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying the specific polysulfide anions (Sₓ²⁻) present in a sample, as each anion has characteristic vibrational modes.[10][11] It is particularly useful for distinguishing between K₂S₃, K₂S₄, K₂S₅, and K₂S₆ in solid or glassy states.[10]

Experimental Protocol:

-

The potassium polysulfide sample (polycrystalline solid, glass, or solution) is placed in the path of a laser beam.

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman shifts (in cm⁻¹) corresponding to the vibrational modes of the S-S bonds are recorded.[10]

-

These spectra can be used to identify species such as S₃²⁻ (C₂ᵥ symmetry) and S₄²⁻ (C₂ symmetry).[10]

Thermal Analysis (DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to investigate the thermal properties of potassium polysulfides, such as melting points, crystallization behavior, and enthalpies of fusion.[12] These techniques are crucial for understanding the phase diagram of the K₂S-sulfur system.[12]

Experimental Protocol:

-

A small, weighed amount of the K₂Sₓ sample is sealed in a sample pan (e.g., aluminum).

-

The pan is placed in the DSC/DTA instrument alongside an empty reference pan.

-

The sample is heated at a controlled rate, and the difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic peaks correspond to melting, while exothermic peaks indicate crystallization.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to characterize potassium polysulfides dissolved in a solvent, which is highly relevant for studying the catholyte in K-S batteries.[9] Different polysulfide species in solution exhibit distinct absorption bands in the UV-Vis spectrum.[13][14] For example, characteristic absorption bands for S₆²⁻ and S₄²⁻ appear around 320 nm and 430 nm, respectively.[15]

Experimental Protocol:

-

A solution of potassium polysulfide is prepared in a suitable solvent (e.g., DEGDME).[9]

-

The solution is placed in a cuvette, and its UV-Vis absorption spectrum is recorded using a spectrophotometer.

-

The positions and intensities of the absorption peaks are used to identify and quantify the polysulfide species present in the solution.[9][13]

Quantitative Data and Properties

The synthesis conditions and the specific stoichiometry of potassium polysulfides dictate their physical and chemical properties.

Structural Relationships

The potassium polysulfide series consists of discrete compounds K₂Sₓ where x typically ranges from 2 to 6.[1] The polysulfide anions (Sₓ²⁻) primarily adopt unbranched, chain-like configurations.[1] The stability and structure of these chains are key to their chemical behavior.

Thermal Properties

The melting points and enthalpies of fusion are distinct for each potassium polysulfide species.

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| K₂S₂ | 473 | 16.3 |

| K₂S₃ | 292 | 16.3 |

| K₂S₄ | 160 | 18.0 |

| K₂S₅ | 211 | 23.0 |

| K₂S₆ | 196 | 23.4 |

| Table 1: Thermal properties of various potassium polysulfides. Data sourced from Janz et al. (1983).[12] |

Spectroscopic Data

Raman spectroscopy provides a clear fingerprint for each polysulfide anion.

| Polysulfide Anion | Major Raman Peaks (cm⁻¹) |

| S₃²⁻ | 448, 412, 212 |

| S₄²⁻ | 474, 440, 215, 185 |

| S₅²⁻ | 490, 458, 418, 260, 190 |

| S₆²⁻ | 470, 440, 405, 235, 180 |

| Table 2: Characteristic Raman peaks for polycrystalline potassium polysulfides at 25°C. Data sourced from Janz et al. (1976).[10] |

pH of Aqueous Solutions

The pH of potassium polysulfide solutions is dependent on the sulfur-to-potassium ratio, generally decreasing as the amount of sulfur increases.

| Molar Ratio (K:S) | pH of Solution |

| 6:6 | 12.00 |

| 6:10 | 11.20 |

| 6:12 | 10.95 |

| Table 3: pH of potassium polysulfide products with varying K:S molar ratios.[8] |

Conclusion

The synthesis and characterization of potassium polysulfides are critical for advancing technologies such as high-energy K-S batteries. The methods detailed in this guide, from the reaction of KOH with sulfur to the direct combination of potassium metal and sulfur, provide pathways to produce a range of K₂Sₓ species. A combination of analytical techniques, including XRD for structural analysis, Raman spectroscopy for molecular identification, thermal analysis for phase behavior, and UV-Vis spectroscopy for solution chemistry, is essential for a comprehensive understanding. The quantitative data presented herein offers a valuable reference for researchers aiming to control the synthesis and predict the properties of these important inorganic compounds.

References

- 1. Buy Potassium polysulfide | 37199-66-9 [smolecule.com]

- 2. Optimizing potassium polysulfides for high performance potassium-sulfur batteries [ideas.repec.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN108473382A - Oxidation process for the production of potassium thiosulfate - Google Patents [patents.google.com]

- 5. US20170190576A1 - Oxidation process for producing potassium thiosulfate - Google Patents [patents.google.com]

- 6. cngreenchemical.com [cngreenchemical.com]

- 7. Page loading... [guidechem.com]

- 8. EP3208234A1 - Oxidation process for producing potassium thiosulfate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Reaction Mechanism of Liver of Sulfur with Silver: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical reaction mechanism between liver of sulfur and silver, a process widely utilized in metalworking to produce a decorative patina, commonly referred to as antiquing or oxidizing. This document details the chemical composition of this compound, the multi-step reaction pathway, factors influencing the reaction kinetics, and the characteristics of the resulting silver sulfide (B99878) layer. Detailed experimental protocols for controlled patina formation and analysis are also presented, along with quantitative data from relevant studies.

Introduction to this compound and its Reaction with Silver

This compound is a complex mixture primarily composed of potassium polysulfides (K₂Sₓ), potassium thiosulfate (B1220275) (K₂S₂O₃), and potassium sulfide (K₂S)[1]. The reaction of this mixture with silver results in the formation of a thin layer of silver sulfide (Ag₂S) on the metal's surface, which is responsible for the characteristic dark patina[2][3]. While often termed "oxidation," the process is more accurately a sulfidation reaction[2]. The final appearance of the patina, ranging from iridescent colors to a deep black, is dependent on the thickness and uniformity of the silver sulfide layer.

The Core Reaction Mechanism

The formation of a silver sulfide patina from a this compound solution is a complex process involving multiple simultaneous and sequential reactions. The primary reactive species are the polysulfide ions (Sₓ²⁻) and, to a lesser extent, thiosulfate ions (S₂O₃²⁻). The overall reaction can be summarized as the conversion of metallic silver to silver sulfide.

Role of Polysulfides

Potassium polysulfides are the most reactive components of this compound in the sulfidation of silver. The reaction proceeds through a direct interaction between the polysulfide ions and the silver surface.

Proposed Reaction Steps:

-

Adsorption: Polysulfide ions (Sₓ²⁻) in the aqueous solution adsorb onto the surface of the metallic silver (Ag).

-

Electron Transfer (Oxidation of Silver): Silver atoms at the surface lose electrons (are oxidized) to the polysulfide ions.

-

2Ag → 2Ag⁺ + 2e⁻

-

-

Reduction of Polysulfides and Formation of Silver Sulfide: The polysulfide ions are reduced, and the resulting sulfide ions react with the silver ions to form insoluble silver sulfide (Ag₂S), which precipitates onto the silver surface.

-

Sₓ²⁻ + 2e⁻ → Sₓ₋₁²⁻ + S²⁻

-

2Ag⁺ + S²⁻ → Ag₂S (s)

-

The chain length (x) of the polysulfide influences its reactivity. Longer polysulfide chains are generally more effective sulfidizing agents.

Role of Thiosulfate

Potassium thiosulfate plays a more complex role. While it can act as a sulfur source for the formation of Ag₂S, it is also known to form soluble complexes with silver ions, particularly in photographic fixing processes[1][2][4][5].

Potential Reactions Involving Thiosulfate:

-

Complexation: Thiosulfate ions can react with silver ions to form soluble silver thiosulfate complexes.

-

Ag⁺ + 2S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻

-

-

Decomposition to Sulfide: Under certain conditions (e.g., in acidic solutions or upon heating), thiosulfate can decompose to yield sulfide ions, which can then react with silver to form Ag₂S. However, this compound solutions are typically alkaline.

-

Direct Reaction: It is also possible for thiosulfate to react directly with the silver surface, although this reaction is generally slower than that of polysulfides.

The presence of thiosulfate may influence the rate of patina formation and the morphology of the resulting Ag₂S layer by competing with the sulfide and polysulfide ions for reaction with silver.

Overall Reaction Pathway

The following diagram illustrates the proposed reaction pathways for the sulfidation of silver by this compound.

Caption: Proposed reaction pathways of this compound components with silver.

Quantitative Data on Silver Sulfidation

| Sulfidizing Agent | Silver Substrate | Temperature (°C) | Reaction Time | Ag₂S Layer Thickness (nm) | Kinetic Model | Reference |

| Sulfur Vapor | Pure Silver | 120 | 15 min | ~150 | - | [6][7] |

| Sulfur Vapor | Pure Silver | 120 | 30 min | ~250 | - | [6][7] |

| Sulfur Vapor | Pure Silver | 120 | 45 min | ~350 | - | [6][7] |

| Sulfur Vapor | Pure Silver | 120 | 60 min | ~450 | - | [6][7] |

| Metal Sulfides | Silver Nanoparticles | Ambient | Hours to Days | Variable | Pseudo-first-order | [2][8][9][10][11] |

| Elemental Sulfur in Oil | Silver Plate | 60-180 | - | - | First-order | [12] |

Note: The reaction conditions in these studies differ significantly from the typical application of this compound. However, the data illustrates a general trend of increasing sulfide layer thickness with reaction time. The kinetics of the reaction are influenced by the specific sulfidizing agent and the reaction medium.

Factors Influencing the Reaction

Several factors can be controlled to manipulate the rate of reaction and the final appearance of the silver sulfide patina.

-

Temperature: Higher temperatures increase the reaction rate, generally leading to a faster formation of a darker and more stable black patina. Conversely, lower temperatures slow down the reaction, allowing for the formation of a spectrum of iridescent colors (gold, pink, blue, purple) before the final black stage is reached[1][13][14]. Boiling the this compound solution should be avoided as it can cause decomposition of the active sulfur compounds[1].

-

Concentration: Using a more dilute this compound solution provides better control over the color development and can prevent the formation of a thick, flaky patina that is prone to chipping[1][2].

-

pH: this compound solutions are alkaline. The pH of the solution can affect the stability of the sulfur compounds and the rate of the reaction.

-

Cleanliness of the Silver Surface: The silver surface must be meticulously cleaned to remove any oils, grease, or polishing compounds. Contaminants can act as a barrier, preventing uniform reaction and leading to a patchy or uneven patina[6][9].

-

Oxygen: The presence of dissolved oxygen can influence the reaction, particularly in the context of an oxidative dissolution/precipitation mechanism where silver ions are formed as intermediates[6][15][16].

Detailed Experimental Protocols

The following protocols describe methodologies for the controlled formation and analysis of a silver sulfide patina on a silver substrate.

Protocol for Controlled Patina Formation

Objective: To form a uniform silver sulfide patina on a silver coupon under controlled conditions.

Materials:

-

Silver coupons (e.g., 99.9% pure silver, 1 cm x 1 cm)

-

This compound (solid chunks or gel form)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer and temperature control

-

Tweezers (plastic or stainless steel)

-

Sodium bicarbonate (for neutralization)

-

Stopwatch

Procedure:

-

Substrate Preparation:

-

Degrease the silver coupons by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes, and finally rinse thoroughly with deionized water.

-

Dry the coupons under a stream of nitrogen or in a desiccator.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound by dissolving a known weight in a specific volume of deionized water. For example, dissolve 1 gram of solid this compound in 100 mL of deionized water.

-

Prepare the working solution by diluting the stock solution to the desired concentration (e.g., 1:10, 1:20 v/v with deionized water).

-

-

Patination Process:

-

Heat the working solution to the desired temperature (e.g., 60 °C) in a beaker on a hot plate with gentle stirring.

-

Immerse the cleaned silver coupon into the heated solution using tweezers.

-

Start the stopwatch immediately upon immersion.

-

Maintain the temperature and stirring throughout the reaction.

-

After the desired time interval, remove the coupon from the solution.

-

-

Stopping the Reaction and Cleaning:

-

Immediately rinse the coupon with deionized water to remove excess this compound solution.

-

Immerse the coupon in a 5% (w/v) sodium bicarbonate solution for 5 minutes to neutralize any remaining acidic byproducts and stop the reaction.

-

Rinse the coupon again thoroughly with deionized water.

-

Dry the coupon carefully.

-

Caption: Experimental workflow for controlled silver patination.

Protocol for Patina Characterization

Objective: To analyze the chemical composition, morphology, and thickness of the formed silver sulfide patina.

1. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the elements on the surface of the patina.

-

Methodology:

-

Mount the patinated silver coupon on the sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ag 3d, S 2p, O 1s, and C 1s regions.

-

Analyze the binding energies and peak shapes to determine the chemical states (e.g., Ag₂S, Ag₂O, elemental Ag, sulfates).

-

Use argon ion sputtering to perform depth profiling and analyze the composition as a function of depth into the patina.

-

2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):

-

Purpose: To visualize the surface morphology and determine the elemental composition of the patina.

-

Methodology:

-

Mount the sample on an SEM stub using conductive carbon tape.

-

If the patina is not sufficiently conductive, apply a thin conductive coating (e.g., carbon or gold).

-

Insert the sample into the SEM chamber.

-

Acquire secondary electron (SE) images to visualize the surface topography and grain structure of the Ag₂S layer.

-

Acquire backscattered electron (BSE) images to observe compositional contrast.

-

Use the integrated EDS detector to perform elemental mapping and spot analysis to confirm the presence and distribution of silver and sulfur.

-

3. X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases present in the patina.

-

Methodology:

-

Mount the patinated coupon in the XRD instrument.

-

Perform a 2θ scan over a relevant angular range (e.g., 20-80 degrees).

-

Compare the resulting diffraction pattern to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases, such as acanthite (B6354763) (the monoclinic form of Ag₂S).

-

Conclusion

The reaction of this compound with silver is a complex sulfidation process driven primarily by the interaction of potassium polysulfides with the silver surface, resulting in the formation of a silver sulfide patina. The kinetics and final appearance of this patina are highly dependent on controllable parameters such as temperature, concentration, and substrate cleanliness. While the general principles are well-understood in artisanal contexts, a detailed scientific understanding of the interplay between the various components of this compound and the silver surface is still an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for conducting controlled studies to further elucidate the reaction mechanism and to engineer silver sulfide layers with specific desired properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Potassium thiosulfate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The chemistry of thiosulfate ions | Class experiment | RSC Education [edu.rsc.org]

- 5. Transition metal thiosulfate complex - Wikipedia [en.wikipedia.org]

- 6. Kinetics and mechanisms of nanosilver oxysulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Sulfidation kinetics of silver nanoparticles reacted with metal sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KR101067029B1 - Metal coloring method with potassium sulfide - Google Patents [patents.google.com]

- 12. Sulfidation of Silver Nanoparticles: Natural antidote to their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and Mechanisms of Nanosilver Oxysulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism for sulfidation of silver nanoparticles by copper sulfide in water under aerobic conditions - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Polysulfide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the analysis of polysulfide solutions. Polysulfides (Sn2-) are crucial intermediates in various electrochemical and biological systems, and their characterization is essential for advancing research in fields such as energy storage (e.g., lithium-sulfur batteries) and pharmacology. This document details the experimental protocols for Ultraviolet-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, presents quantitative data in structured tables, and illustrates key workflows and concepts using diagrams.

Introduction to Spectroscopic Techniques for Polysulfide Analysis

The dynamic equilibrium of various polysulfide species (e.g., S82-, S62-, S42-) in solution presents a significant analytical challenge. Spectroscopic methods offer powerful, non-destructive means to identify and quantify these species.

-

UV-Vis Spectroscopy: This technique is widely used for the semi-quantitative analysis of total polysulfide concentration and to gain insights into the average chain length. Polysulfide ions exhibit characteristic absorption bands in the UV-visible region.[1]

-

Raman Spectroscopy: Raman spectroscopy provides detailed structural information about the S-S bonds in polysulfide chains, allowing for the identification of specific polysulfide species. It is particularly well-suited for in-situ and operando measurements.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common due to the low natural abundance and sensitivity of the 33S isotope, NMR spectroscopy, particularly 1H NMR of derivatized polysulfides, can provide quantitative information on the distribution of different polysulfide species.[3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data for the spectroscopic analysis of polysulfide solutions.

Table 1: UV-Vis Absorption Maxima (λmax) of Polysulfide Species

| Polysulfide Species | Wavelength (nm) | Solvent/System | Reference |

| S8 | 237, 280 | Glyme-based electrolytes | [5] |

| S82- | ~560 | DOL:DME | [6] |

| S62- | ~320 | Li2S6 solution | [7] |

| S42- | ~420, 430 | DOL:DME, Li2S6 solution | [6][7] |

| S3•- | 617, 620, 640 | DMSO, High-DN solvents, Glyme-based electrolytes | [2][8][9] |

| Isosbestic Point | 249 | Hydrogen sulfide (B99878) ion-polysulfide solutions | [10] |

Note: Absorption maxima can be solvent-dependent.[9]

Table 2: Characteristic Raman Shifts for Polysulfide Species

| Polysulfide Species | Raman Shift (cm-1) | Reference |

| S82- and S72- | 380, 436 | [11] |

| S62- | 386, 440 | [11] |

| S42- | 234, 390, 442, 518 | [11] |

| S32- | 132, 207, 450 | [11] |

| S22- | 192 | [11] |

| S2- | 119, 255 | [11] |

| S3•- | 534 | [11] |

Note: Raman shifts can be influenced by the cation and the solvent environment.

Table 3: 1H NMR Chemical Shifts of Dimethylpolysulfides (after derivatization)

| Compound | Chemical Shift (ppm) |

| CH3SCH3 | 2.12 |

| CH3S2CH3 | 2.42 |

| CH3S3CH3 | 2.53 |

| CH3S4CH3 | 2.57 |

| CH3S5CH3 | 2.59 |

Internal Standard: 1,3,5-Tributyl benzene (B151609) (aliphatic proton signal at 1.33 ppm in CDCl3).[4]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the concentration and average chain length of polysulfides.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (air-tight for sensitive samples)

-

Anaerobic solvent (e.g., acetonitrile, dimethoxyethane (DME), or a mixture of 1,3-dioxolane (B20135) (DOL) and DME)

-

Polysulfide standard (e.g., Na2S4 or prepared Li2Sx solutions)

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Preparation of Standards:

-

Inside a glovebox, prepare a stock solution of a known polysulfide standard in the chosen anaerobic solvent.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.[1]

-

-

Sample Preparation:

-

Dilute the unknown polysulfide sample with the same solvent to ensure the absorbance falls within the linear range of the instrument.

-

-

Measurement:

-

Set the spectrophotometer to scan the desired wavelength range (typically 200-800 nm).

-

Measure the absorbance of a blank (solvent only).

-

Measure the absorbance of the calibration standards and the unknown sample. For in-situ or operando measurements in battery research, specialized cells with optical windows are required.[2]

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at the wavelength of maximum absorbance (λmax) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the unknown sample.

-

The position of λmax can provide qualitative information on the average polysulfide chain length, with longer chains generally absorbing at longer wavelengths.[2]

-

Raman Spectroscopy

Objective: To identify specific polysulfide species in solution.

Materials:

-

Raman spectrometer with appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm)

-

Sample holder (e.g., quartz capillary, specialized electrochemical cell for in-situ measurements)

-

Inert atmosphere glovebox

Procedure:

-

Sample Preparation:

-

Prepare polysulfide solutions of interest in an inert atmosphere.

-

Transfer the sample to the appropriate holder. For in-situ analysis of lithium-sulfur batteries, the cell is assembled with a window transparent to the laser wavelength.[12]

-

-

Instrument Setup:

-

Select a laser wavelength that minimizes fluorescence from the sample and solvent.

-

Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Measurement:

-

Acquire the Raman spectrum of the solvent for background subtraction.

-

Acquire the Raman spectrum of the polysulfide solution.

-

-

Data Analysis:

-

Subtract the solvent spectrum from the sample spectrum.

-

Identify the characteristic Raman peaks corresponding to different polysulfide species by comparing the experimental spectrum with literature values (see Table 2).[11]

-

The relative intensities of the peaks can be used for semi-quantitative analysis of the polysulfide distribution.

-

Quantitative 1H NMR Spectroscopy (via Derivatization)

Objective: To determine the absolute concentration of individual polysulfide species.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Dimethyl sulfate (B86663) ((CH3)2SO4) - Caution: Highly toxic and carcinogenic

-

1,3,5-Tributyl benzene (internal standard)

-

Deuterated chloroform (B151607) (CDCl3)

-

Sodium hydroxide (B78521) (NaOH)

-

Inert atmosphere (N2)

Procedure: [4]

-

Derivatization (Alkylation):

-

In a round-bottom flask under an inert atmosphere, mix the aqueous polysulfide sample with a solution of the internal standard in CDCl3.

-

Add a controlled amount of NaOH.

-

Slowly add dimethyl sulfate to the stirred mixture. The reaction converts polysulfide ions (Sn2-) to their corresponding dimethylpolysulfides (CH3SnCH3).

-

Allow the reaction to proceed for a set time (e.g., 90 minutes).

-

-

Sample Preparation for NMR:

-

After the reaction, allow the layers to separate and carefully extract the organic (CDCl3) layer containing the derivatized polysulfides and the internal standard.

-

Transfer the organic layer to an NMR tube.

-

-

NMR Measurement:

-

Acquire the 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate quantification.

-

-

Data Analysis:

-

Integrate the signals corresponding to the methyl protons of the different dimethylpolysulfide species and the signal of the internal standard.

-

Calculate the absolute concentration of each polysulfide species based on the known concentration of the internal standard and the integral values.

-

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of polysulfide solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in in situ / operando characterization of lithium–sulfur batteries - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00416G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative 1H NMR analysis of alkaline polysulfide solu... [degruyterbrill.com]

- 5. elib.dlr.de [elib.dlr.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Potassium Polysulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of potassium polysulfides (K₂Sₙ). The information is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical characteristics of these compounds. This document summarizes available quantitative data, details relevant experimental protocols, and presents key relationships and workflows through diagrams.

Quantitative Thermodynamic Data

Table 1: Standard Thermodynamic Properties of Potassium Sulfide (B99878) (K₂S) at 298.15 K

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -380.7 | kJ/mol | [1] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -364 | kJ/mol | [1] |

| Standard Molar Entropy (S°) | 105 | J/(mol·K) | [1] |

Table 2: Enthalpy of Fusion and Solid-Solid Transitions for Potassium Polysulfides

| Polysulfide | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |

| K₂S₂ | - | - | 471 | - | [1] |

| K₂S₃ | 205 | 0.84 | 252 | 19.2 | [2] |

| K₂S₄ | 145 | 1.67 | 157 | 14.6 | [2] |

| K₂S₅ | 206 | - | 211 | 23.0 | [2] |

| K₂S₆ | 188 | - | 194 | 22.6 | [2] |

Data from Janz and Rogers (1983) obtained by Differential Scanning Calorimetry (DSC).

Table 3: Heat Capacity of Crystalline and Molten Potassium Polysulfides

| Polysulfide | State | Temperature Range (K) | Heat Capacity (Cp) (J/(mol·K)) | Reference |

| K₂S₂ | Crystalline | 300-500 | 77.4 | [2] |

| K₂S₃ | Crystalline | 300-478 | 104.2 | [2] |

| K₂S₄ | Crystalline | 300-418 | 133.5 | [2] |

| K₂S₅ | Crystalline | 300-479 | 161.5 | [2] |

| K₂S₆ | Crystalline | 300-461 | 185.4 | [2] |

| K₂S₃ | Molten | 525-625 | 125.5 | [2] |

| K₂S₄ | Molten | 430-600 | 154.8 | [2] |

| K₂S₅ | Molten | 484-600 | 184.1 | [2] |

| K₂S₆ | Molten | 467-600 | 205.0 | [2] |

Data from Janz and Rogers (1983) obtained by Differential Scanning Calorimetry (DSC).

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of thermodynamic properties. The following sections describe the protocols for key experiments cited in the literature for the study of potassium polysulfides and related compounds.

Synthesis of Potassium Polysulfides

A common method for synthesizing potassium polysulfides involves the direct reaction of potassium sulfide (K₂S) or potassium hydrosulfide (B80085) (KSH) with elemental sulfur. The stoichiometry of the reactants determines the resulting polysulfide chain length.

Workflow for Potassium Polysulfide Synthesis:

Caption: Synthesis of potassium polysulfides.

Materials:

-

Potassium sulfide (K₂S), anhydrous

-

Elemental sulfur (S₈)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., quartz tube)

-

Furnace with temperature control

Procedure:

-

Inside an inert atmosphere glovebox, weigh stoichiometric amounts of K₂S and S₈ to achieve the desired polysulfide (K₂Sₙ).

-

Thoroughly mix the reactants and place them in the reaction vessel.

-

Seal the reaction vessel under vacuum or inert atmosphere.

-

Heat the vessel in a furnace to a temperature above the melting point of sulfur and maintain for a sufficient duration to ensure a complete reaction.

-

Cool the vessel slowly to room temperature to obtain the crystalline potassium polysulfide.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring heat flow associated with thermal transitions in a material as a function of temperature. It has been used to determine the enthalpy of fusion and heat capacities of potassium polysulfides.[2]

Experimental Workflow for DSC Analysis:

References

historical applications of hepar sulphuris in alchemy

It appears there is a fundamental misunderstanding regarding the historical context of "Hepar sulphuris." This substance is a homeopathic remedy, developed by Samuel Hahnemann in the late 18th century, and therefore, it does not have any applications within the historical practice of alchemy, which predates the development of homeopathy.

Alchemy, as a historical practice, flourished from antiquity through the Renaissance and into the early modern period. Its primary goals involved the transmutation of base metals, the creation of an elixir of immortality, and the discovery of a universal solvent. The materials and processes used in alchemy were distinct from the principles and preparations of homeopathy, which emerged much later.

"Hepar sulphuris," or Hepar sulphuris calcareum, is a compound created by heating the inner layer of oyster shells (calcium carbonate) with flowers of sulfur. This preparation and its subsequent use in potentized dilutions are specific to the system of medicine known as homeopathy.

Given that "Hepar sulphuris" is not a substance used in historical alchemy, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or diagrams related to its alchemical applications, as no such applications exist. The core premise of the topic is historically inaccurate.

If you are interested in the historical applications of substances that were central to alchemy, such as sulfur, mercury, antimony, or various metallic salts, a detailed guide on those topics could be provided.

An In-depth Technical Guide to Liver of Sulfur (CAS Number: 39365-88-3) for Researchers and Drug Development Professionals

An Introduction to Liver of Sulfur and Its Relevance in Scientific Research

This compound, identified by the CAS number 39365-88-3, is a chemical substance also known as sulfurated potash.[1][2][3] It is not a single compound but rather a complex mixture primarily composed of potassium polysulfides (K₂Sₓ), potassium sulfide (B99878) (K₂S), and potassium thiosulfate (B1220275) (K₂SO₃S).[1] Historically, it has found applications in metalworking to create patinas on copper alloys and has been used in certain pharmaceutical preparations for skin conditions.[1]

For researchers, scientists, and drug development professionals, the significance of this compound lies in its capacity to act as a source of sulfide ions and, more importantly, as a donor of hydrogen sulfide (H₂S). H₂S is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in a myriad of physiological and pathophysiological processes.[4][5] While this compound itself is a crude mixture, for precise and reproducible experimental work, researchers typically utilize well-defined, single-component H₂S donors such as sodium hydrosulfide (B80085) (NaHS) or slow-releasing donors like GYY4137.[6][7] This guide will provide a comprehensive overview of the chemical properties of the key components of this compound and delve into the experimental protocols and biological signaling pathways associated with H₂S, for which this compound serves as a potential, albeit less controlled, source.

Chemical and Physical Properties

The primary active components of this compound are potassium sulfides. The properties of potassium sulfide (K₂S), the simplest of these, are well-characterized.

| Property | Value | Reference |

| Molecular Formula | K₂S | [8] |

| Molar Mass | 110.262 g/mol | [8] |

| Appearance | Pure: colorless solid; Impure: yellow-brown solid | [8] |

| Density | 1.74 g/cm³ | [7] |

| Melting Point | 840 °C | [8] |

| Boiling Point | 912 °C (decomposes) | [8] |

| Solubility in water | Reacts to form KSH and KOH | [8] |

Potassium sulfide is highly reactive with water, undergoing hydrolysis to form potassium hydrosulfide (KSH) and potassium hydroxide (B78521) (KOH).[8] This reaction is what leads to the release of hydrogen sulfide, particularly in acidic or aqueous environments.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline key experimental protocols related to the preparation and use of H₂S donors, which are the purified active components relevant to the study of this compound's biological effects.

Preparation of a Stock "this compound" Solution

This protocol is adapted from methods used for creating patinas and provides a general guideline for solubilizing this compound. For biological experiments, sterile filtration and precise concentration determination would be necessary.

Materials:

-

Solid this compound (lump form)[8]

-

Deionized or distilled water[8]

-

Glass or plastic container[8]

-

Stirring rod[9]

Procedure:

-

In a well-ventilated area, place a small piece (e.g., 1 cm chunk) of solid this compound into a container with approximately 240 mL (1 cup) of water.[8]

-

Stir the mixture until the solid is dissolved. The resulting solution should be a pale yellow color.[8]

-

For more controlled reactions, the concentration can be adjusted to achieve the desired effect. A stronger solution will react more quickly.[8]

In Vitro Hydrogen Sulfide Donor Application in Cell Culture

This protocol provides a general framework for treating cultured cells with a simple H₂S donor like NaHS.

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium

-

Sodium hydrosulfide (NaHS)

-

Phosphate-buffered saline (PBS)

-

Sterile, deionized water

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

-

Preparation of NaHS Stock Solution: Prepare a fresh stock solution of NaHS (e.g., 1 M) in sterile, deionized water immediately before use. H₂S evaporates quickly, so fresh preparation is crucial.

-

Treatment: Dilute the NaHS stock solution to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of NaHS. Include a vehicle control (medium without NaHS).[11]

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).[11]

-

Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability (MTT or XTT assay), protein expression analysis (Western blot), or RNA analysis (RT-PCR).[11][12]

Cell Viability (MTT) Assay

This assay is commonly used to assess the dose-dependent effects of a compound on cell proliferation and cytotoxicity.

Materials:

-

Cells treated with H₂S donor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

After the desired incubation period with the H₂S donor, add 10 µL of MTT solution to each well of a 96-well plate.[12]

-

Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways Modulated by Hydrogen Sulfide

H₂S is known to influence a variety of cellular signaling pathways, many of which are central to drug development in areas such as inflammation, cancer, and cardiovascular disease.

The NF-κB Signaling Pathway in Inflammation

Hydrogen sulfide has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor-kappa B) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[15] In inflammatory conditions, H₂S donors like NaHS have been shown to suppress the activation of NF-κB.[13][14] This can lead to a reduction in the production of inflammatory cytokines.

Caption: H₂S modulation of the NF-κB signaling pathway.

Experimental Workflow for Investigating NF-κB Inhibition

A typical workflow to investigate the effect of an H₂S donor on the NF-κB pathway is as follows:

Caption: Workflow for studying H₂S effects on NF-κB.

Quantitative Data Summary

The biological effects of H₂S donors are highly dose-dependent.[5][16] The following tables summarize some of the quantitative data reported in the literature for commonly used H₂S donors.

Table 1: In Vitro Concentrations of H₂S Donors and Their Effects

| H₂S Donor | Cell Line | Concentration Range | Observed Effect | Reference |

| NaHS | SH-SY5Y (neuroblastoma) | 2 - 32 mM | Dose-dependent inhibition of cell proliferation (IC₅₀ = 19.18 mM) | [11] |

| NaHS | Human PBLs | 0.2 - 4.0 mM | Progressive reduction in lymphocyte viability | [17] |

| GYY4137 | Human cancer cell lines (e.g., HeLa, MCF-7) | 400 - 800 µM | Concentration-dependent cell killing | [2] |

Table 2: In Vivo Dosing of H₂S Donors in Animal Models

| H₂S Donor | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| NaHS | Diabetic rats | 5.6 mg/kg/day | Intraperitoneal | Improved metabolism and reduced muscle atrophy | [6] |

| NaHS | Mice with accelerated aging | 50 - 100 µmol/kg/day | Not specified | Mitigated decrease in endogenous H₂S and NO production | [3] |

| GYY4137 | Murine model of NEC | 50 mg/kg | Intraperitoneal | Improved intestinal perfusion and reduced injury | [7] |

| GYY4137 | Mice with xenograft tumors | 100 - 300 mg/kg/day | Intraperitoneal | Significant reduction in tumor growth | [18] |

Conclusion

This compound (CAS 39365-88-3) is a chemically complex substance that serves as a source of potassium sulfides and, consequently, hydrogen sulfide. While its direct application in precise research settings is limited due to its mixed composition, it provides a valuable conceptual link to the rapidly evolving field of H₂S biology. For drug development and fundamental research, the use of well-defined H₂S donors like NaHS and GYY4137 is essential for obtaining reproducible and interpretable results. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of modulating H₂S levels in various disease models. The dose-dependent nature of H₂S effects underscores the critical need for careful experimental design and the use of appropriate controls. Further research into the targeted delivery and controlled release of H₂S will undoubtedly open new avenues for therapeutic intervention.

References

- 1. metalclayacademy.com [metalclayacademy.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Chemical Synthesis of K2S2 and K2S3 for Probing Electrochemical Mechanisms in KâS Batteries - ACS Energy Letters - Figshare [acs.figshare.com]

- 5. Function of gaseous hydrogen sulfide in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Sulfide Donor NaHS Improves Metabolism and Reduces Muscle Atrophy in Type 2 Diabetes: Implication for Understanding Sarcopenic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen Sulfide Donor GYY4137 Acts Through Endothelial Nitric Oxide to Protect Intestine in Murine Models of Necrotizing Enterocolitis and Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Patina Tutorial – Jewelry Making Journal [jewelrymakingjournal.com]

- 9. How to Make this compound and Colorful Patina on Copper : 3 Steps (with Pictures) - Instructables [instructables.com]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | TLRs-JNK/ NF-κB Pathway Underlies the Protective Effect of the Sulfide Salt Against Liver Toxicity [frontiersin.org]

- 14. TLRs-JNK/ NF-κB Pathway Underlies the Protective Effect of the Sulfide Salt Against Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fondazioneforst.it [fondazioneforst.it]

- 18. researchgate.net [researchgate.net]

Unveiling the Complex Chemistry of Sulfurated Potash: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfurated potash, a substance with a long history in both pharmaceutical and artisanal applications, is not a single molecular entity but rather a complex mixture of potassium-sulfur compounds. This technical guide provides an in-depth exploration of the chemical nature of sulfurated potash, detailing its composition, methods for its quantitative analysis, and a protocol for its synthesis. Furthermore, it elucidates the chemical pathways involved in one of its prominent applications: the patination of copper surfaces. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this multifaceted inorganic mixture.

The Chemical Composition of Sulfurated Potash

Sulfurated potash, also known by traditional names such as "liver of sulfur" or hepar sulfuris, is a complex and variable mixture primarily composed of potassium polysulfides (K₂Sₓ, where x can range from 2 to 6), potassium thiosulfate (B1220275) (K₂S₂O₃), and potassium sulfide (B99878) (K₂S).[1][2] Its composition is not defined by a single molecular formula, although representative formulas such as K₄O₃S₃ and HK₄O₃S₃⁺ are sometimes used in chemical databases.[3] The United States Pharmacopeia (USP) defines sulfurated potash as a mixture containing not less than 12.8% sulfur in the form of sulfide.[4]

The relative proportions of these components can vary depending on the method of preparation and storage conditions.[1] The presence of polysulfides is responsible for its characteristic liver-brown color when freshly prepared, which can change to a greenish-yellow upon exposure to air and moisture due to oxidation and absorption of carbon dioxide.[1]

Table 1: Key Components of Sulfurated Potash

| Component | Chemical Formula | Key Characteristics |

| Potassium Polysulfides | K₂Sₓ (x = 2-6) | A series of anions containing chains of sulfur atoms. Primarily responsible for the color and reactivity of sulfurated potash. |

| Potassium Thiosulfate | K₂S₂O₃ | A stable sulfur oxyanion. |

| Potassium Sulfide | K₂S | A simple inorganic sulfide. |

Experimental Protocols

Synthesis of Sulfurated Potash

A common laboratory method for the preparation of sulfurated potash involves the reaction of potassium carbonate with sublimed sulfur at elevated temperatures.[1]

Materials:

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sublimed Sulfur (S)

-

Crucible, porcelain or ceramic

-

Bunsen burner or furnace

-

Mortar and pestle

-

Airtight container for storage

Procedure:

-

Thoroughly mix 2 parts by weight of anhydrous potassium carbonate with 1 part by weight of sublimed sulfur in a mortar.

-

Transfer the mixture to a crucible.

-

Gently heat the crucible, initially to melt the sulfur, and then increase the temperature until the mixture fuses into a molten state. Continue heating until the effervescence of carbon dioxide ceases.

-

Remove the crucible from the heat source and allow it to cool in a desiccator to prevent moisture absorption.

-

Once cooled, the solidified, dark liver-brown mass is crushed into smaller pieces using a mortar and pestle.

-

Immediately transfer the crushed sulfurated potash to a well-sealed, airtight container to prevent degradation from atmospheric exposure.

Quantitative Analysis: Assay for Sulfide Content (USP Method)

This assay determines the total amount of sulfur present as sulfide in sulfurated potash.[4]

Reagents:

-

Sulfurated Potash sample

-

Cupric sulfate (B86663) solution (1 in 20): Dissolve 5 g of cupric sulfate (CuSO₄·5H₂O) in 100 mL of distilled water.

-

Hydrochloric acid, 0.25 N

Procedure:

-

Accurately weigh approximately 1 g of finely powdered sulfurated potash.

-

Dissolve the sample in 50 mL of distilled water in a 250-mL beaker.

-

Filter the solution if necessary and adjust the final volume to 75 mL with distilled water.

-

With constant stirring, add 50 mL of the cupric sulfate solution. A precipitate of copper sulfides will form.

-

Allow the mixture to stand for 10 minutes with occasional stirring.

-

Filter the precipitate through a retentive filter paper.

-

Wash the precipitate with 200 mL of 0.25 N hydrochloric acid.

-

Transfer the filter paper and precipitate to a tared crucible and ignite at 1000 °C for 1 hour.

-

Cool the crucible in a desiccator and weigh the resulting cupric oxide (CuO).

-

The weight of the cupric oxide multiplied by 0.4030 gives the weight of sulfur (as sulfide) in the original sample.[4]

Table 2: Quantitative Data for Sulfide Assay

| Parameter | Value |

| Weight of Sulfurated Potash | ~ 1 g |

| Volume of Cupric Sulfate Solution | 50 mL |

| Concentration of Cupric Sulfate Solution | 5% w/v |

| Volume of Hydrochloric Acid Wash | 200 mL |

| Concentration of Hydrochloric Acid | 0.25 N |

| Ignition Temperature | 1000 °C |

| Ignition Time | 1 hour |

| Conversion Factor (CuO to S) | 0.4030 |

| USP Requirement for Sulfide (S) Content | ≥ 12.8% |

Advanced Analytical Techniques for Speciation

For a more detailed analysis of the individual components of sulfurated potash, advanced analytical techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or with UV-Vis detection after a derivatization step can be employed to separate and quantify the different polysulfide chains (Sₓ²⁻) and thiosulfate (S₂O₃²⁻).[5][6] Spectrophotometric methods can also be utilized for the semi-quantitative analysis of total polysulfide concentration, as polysulfide ions absorb light in the UV-visible region.[7]

Signaling Pathways and Experimental Workflows

Chemical Pathway of Copper Patination

Sulfurated potash is widely used to create a patina, or a thin layer of corrosion, on copper and its alloys for artistic and architectural purposes. The process involves a series of chemical reactions that result in the formation of various copper sulfide compounds, leading to a range of colors from brown to black.

The primary reactive species in the sulfurated potash solution are the polysulfide ions (Sₓ²⁻). When a copper surface is exposed to this solution, a redox reaction occurs.

Figure 1. Simplified reaction pathway for the patination of copper using sulfurated potash.

Initially, the elemental copper is oxidized to copper(I) ions (Cu⁺), which then react with the sulfide ions from the polysulfides to form copper(I) sulfide (Cu₂S), a black compound also known as chalcocite.[8]

2Cu(s) + Sₓ²⁻(aq) → Cu₂S(s) + Sₓ₋₁²⁻(aq)

Further exposure and reaction can lead to the formation of copper(II) sulfide (CuS), known as covellite, which is typically dark blue or black.[8] The final color and appearance of the patina depend on various factors, including the concentration of the sulfurated potash solution, the temperature, and the duration of the treatment.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of the sulfide content in a sulfurated potash sample according to the USP method.

Figure 2. Experimental workflow for the USP assay of sulfide in sulfurated potash.

Conclusion

Sulfurated potash is a chemically complex mixture with significant applications in various scientific and industrial fields. A thorough understanding of its composition and reactivity is crucial for its effective and reproducible use. This guide has provided a detailed overview of the molecular components of sulfurated potash, along with robust protocols for its synthesis and quantitative analysis. The elucidation of the chemical pathway for copper patination serves as an example of its practical application and the underlying chemical principles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to work with and further investigate this intriguing inorganic substance.

References

- 1. scribd.com [scribd.com]

- 2. Potash Sulfurated | 39365-88-3 [chemicalbook.com]

- 3. Potash, sulfurated | HK4O3S3+ | CID 56842985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfurated Potash [drugfuture.com]

- 5. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. oaepublish.com [oaepublish.com]

Stability of Polysulfide Anions in Aqueous Solutions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of polysulfide anions (Sn2-) in aqueous environments. Polysulfides are critical intermediates in biogeochemical sulfur cycles, industrial applications, and are increasingly recognized as important signaling molecules in physiology and drug development. A thorough understanding of their speciation, equilibrium dynamics, and degradation pathways is essential for accurate research and therapeutic innovation. This document outlines the core chemical principles governing polysulfide stability, presents key quantitative data, details experimental protocols for their analysis, and illustrates the fundamental processes involved.

Core Chemistry of Polysulfide Stability

The stability of polysulfide anions in water is transient, governed by a complex set of equilibria involving disproportionation, protonation, and oxidation. The dominant species and their rates of transformation are highly sensitive to the chemical environment.

Disproportionation and Equilibrium

In aqueous solutions, polysulfide anions are thermodynamically unstable and tend to disproportionate, breaking down into more stable sulfur species. The primary degradation pathway involves the formation of thiosulfate (B1220275) (S₂O₃²⁻) and hydrosulfide (B80085) (HS⁻)[1][2]. The overall reaction can be summarized as:

S(dissolved as polysulfide) + OH⁻ → ¼ S₂O₃²⁻ + ½ HS⁻ + ¼ H₂O[1][2]

This process is a dynamic equilibrium where various polysulfide chains (S₂²⁻ to S₈²⁻) coexist and interconvert[3]. Longer-chain polysulfides (n > 5) are generally less stable and more prone to decomposition. The rate of this decomposition is significantly influenced by factors such as pH, temperature, and the concentration of sulfide (B99878) and polysulfide species themselves[1].

Influence of pH

The pH of the aqueous medium is the most critical factor controlling polysulfide speciation and stability. Polysulfides are the protonated forms of polysulfide anions (H₂Sₙ and HSₙ⁻) and are weak acids.

-

High pH (Alkaline Conditions): In alkaline solutions (pH > 9), the dianionic forms (Sₙ²⁻) are predominant. These conditions generally favor the stability of longer-chain polysulfides. The disproportionation reaction still occurs but can be slowed under specific conditions.

-

Neutral to Acidic pH (pH < 8): As the pH decreases, polysulfide anions become protonated, forming HSₙ⁻ and eventually H₂Sₙ. These protonated species are significantly less stable. Below pH 8, shorter-chain species such as S₄²⁻ and S₅²⁻, along with H₂S, become the dominant forms as longer chains break down. This breakdown accelerates significantly in acidic conditions, leading to the precipitation of elemental sulfur (S₈).

Influence of Temperature and Oxidation

Increasing temperature generally promotes the dissolution of sulfur and can favor the formation of longer polysulfide chains. However, it also provides the activation energy needed for disproportionation, accelerating decomposition reactions[1][4]. At high pH (>10), a temperature increase from 25°C to 80°C results in a modest increase in dissolved polysulfide sulfur, whereas at pH 8.2, the same temperature change can increase it threefold[4].

Polysulfides are also susceptible to oxidation, especially in the presence of dissolved oxygen. The rate of oxygen consumption by polysulfide solutions is approximately four times higher than that of sulfide solutions[5]. Oxidation typically leads to the formation of thiosulfate and elemental sulfur[5]. Therefore, to study the inherent stability and disproportionation, experiments must be conducted under anaerobic conditions.

Quantitative Data on Polysulfide Equilibria

Accurate quantitative data is crucial for modeling and predicting polysulfide behavior. The following tables summarize key thermodynamic and kinetic parameters.

Acid Dissociation Constants (pKa)

The pKa values for hydrogen polysulfides (H₂Sₙ) dictate the speciation across different pH ranges.

| Species | pKa₁ | pKa₂ |

| H₂S | 7.0 | ~12.9 |

| H₂S₂ | 5.0 | 9.7 |

| H₂S₃ | 4.2 | 7.5 |

| H₂S₄ | 3.8 | 6.3 |

| H₂S₅ | 3.5 | 5.7 |

| H₂S₆ | 3.2 | 5.2 |

| Table 1: Acid dissociation constants (pKa) for hydrogen sulfide and hydrogen polysulfides in aqueous solution. |

Gibbs Free Energy of Formation

The standard Gibbs free energies of formation indicate the relative thermodynamic stability of different polysulfide anions at standard conditions.

| Polysulfide Species (Sₙ²⁻) | Gibbs Free Energy of Formation (kJ/mol) |

| S₂²⁻ | 77.4 |

| S₃²⁻ | 71.6 |

| S₄²⁻ | 67.4 |

| S₅²⁻ | 66.1 |

| S₆²⁻ | 67.2 |

| S₇²⁻ | 70.5 |

| S₈²⁻ | 73.6 |

| Table 2: Standard Gibbs free energies of formation for polysulfide anions at 25°C[3]. |

Kinetics of Disproportionation

The rate of polysulfide decomposition to thiosulfate has been investigated, yielding an empirical rate law. The rate of loss for dissolved zerovalent sulfur (Cₛ) is dependent on the concentration of pentasulfide (S₅²⁻), hydroxide (B78521) (OH⁻), and hydrosulfide (HS⁻).

| Parameter | Value / Equation |

| Rate Law | -dCₛ/dt = kₑ[S₅²⁻][OH⁻]/[HS⁻] |

| Rate Constant (kₑ) | kₑ = 10-(10.7 - 5430/T) (where T is in Kelvin) |

| Activation Energy | 104 (±5) kJ mol⁻¹ |

| Table 3: Kinetic parameters for the disproportionation of aqueous polysulfides[1]. Under conditions of high polysulfide and low hydroxide concentrations, solutions can be stable for years[1]. |

Experimental Protocols for Stability Analysis

The analysis of polysulfide speciation is challenging due to their inherent instability. The most robust methods rely on rapid derivatization to "trap" the polysulfide distribution at a specific moment, followed by chromatographic separation.

Protocol: HPLC-UV Analysis via Methylation Derivatization

This method allows for the quantification of individual polysulfide species (S₃²⁻ to S₈²⁻). It is based on the rapid conversion of naked polysulfide anions into stable dimethylpolysulfane derivatives (CH₃-Sₙ-CH₃), which can be easily separated and quantified.

1. Sample Preparation and Derivatization:

-

Critical: All sample handling must be performed under an inert atmosphere (e.g., argon or nitrogen in a glovebox) to prevent oxidation[4].

-

Prepare the aqueous polysulfide solution in a deoxygenated buffer of the desired pH.

-

The derivatizing agent is methyl trifluoromethanesulfonate (B1224126) (methyl triflate). Add methyl triflate to the aqueous sample. The reaction is extremely fast (seconds) and occurs in a single phase.

-

The methylation reaction is: Sₙ²⁻ + 2 CH₃OTf → CH₃-Sₙ-CH₃ + 2 OTf⁻.

2. Extraction of Derivatives:

-

Once derivatization is complete, the stable dimethylpolysulfane products are extracted from the aqueous phase into an organic solvent.

-

Add an equal volume of a non-polar organic solvent such as n-dodecane or n-pentane.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction.

-

Centrifuge to separate the phases and carefully collect the organic layer containing the derivatives. For low concentrations, the solvent can be evaporated and the residue redissolved in a smaller volume[2].

3. Chromatographic Analysis:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly employed for separation.

-

Detection: The UV detector is set to a wavelength where dimethylpolysulfanes absorb, typically around 220-254 nm.

-

Quantification: Calibrate the instrument using standards of known dimethylpolysulfane concentrations. Integrate the peak areas for each CH₃-Sₙ-CH₃ species to determine their concentration in the original sample. Minimum detection limits can be in the nanomolar range (15-70 nM) with preconcentration steps[2].

Visualizing Polysulfide Chemistry and Analysis

Diagrams created using Graphviz DOT language illustrate key relationships and workflows.

Polysulfide Disproportionation Pathway

References

An In-depth Technical Guide to the Electrochemical Properties of Sulfur-Liver Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of sulfur-liver solutions, which are primarily aqueous solutions of potassium polysulfides. The document details the fundamental electrochemical behavior of these solutions, outlines experimental protocols for their characterization, and explores their relevance in biological systems and drug delivery applications.

Introduction to Sulfur-Liver Solutions